molecular formula C24H23N5O3 B358063 13-butan-2-yl-17-(3,5-dimethoxyphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one CAS No. 844853-14-1

13-butan-2-yl-17-(3,5-dimethoxyphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

Cat. No.: B358063
CAS No.: 844853-14-1
M. Wt: 429.5g/mol
InChI Key: PCQRFWWYOLXKHU-UHFFFAOYSA-N
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Description

3-sec-butyl-11-(3,5-dimethoxyphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is a complex organic compound that belongs to the class of pyrimidoquinoxalines These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-sec-butyl-11-(3,5-dimethoxyphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one typically involves multi-step organic reactions

    Formation of the Pyrroloquinoxaline Core: This step often involves the condensation of an appropriate diamine with a diketone or aldehyde under acidic or basic conditions.

    Introduction of the sec-Butyl Group: The sec-butyl group can be introduced through alkylation reactions using sec-butyl halides in the presence of a strong base.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is typically introduced through electrophilic aromatic substitution reactions using dimethoxybenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-sec-butyl-11-(3,5-dimethoxyphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, acids, and bases for electrophilic and nucleophilic substitutions.

Major Products Formed

    Oxidation: Quinoxaline derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-sec-butyl-11-(3,5-dimethoxyphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new chemical processes and materials.

Mechanism of Action

The mechanism of action of 3-sec-butyl-11-(3,5-dimethoxyphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidoquinoxalines: Other compounds in this class share a similar core structure but differ in their substituents.

    Quinoxalines: Compounds with a quinoxaline core but lacking the pyrrolo and pyrimido groups.

    Phenyl-substituted Quinoxalines: Compounds with phenyl groups attached to the quinoxaline core.

Uniqueness

3-sec-butyl-11-(3,5-dimethoxyphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the sec-butyl and dimethoxyphenyl groups, along with the pyrroloquinoxaline core, sets it apart from other similar compounds.

Properties

CAS No.

844853-14-1

Molecular Formula

C24H23N5O3

Molecular Weight

429.5g/mol

IUPAC Name

13-butan-2-yl-17-(3,5-dimethoxyphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

InChI

InChI=1S/C24H23N5O3/c1-5-14(2)28-13-25-22-20(24(28)30)21-23(27-19-9-7-6-8-18(19)26-21)29(22)15-10-16(31-3)12-17(11-15)32-4/h6-14H,5H2,1-4H3

InChI Key

PCQRFWWYOLXKHU-UHFFFAOYSA-N

SMILES

CCC(C)N1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC(=CC(=C5)OC)OC

Canonical SMILES

CCC(C)N1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC(=CC(=C5)OC)OC

Origin of Product

United States

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